molecular formula C8H14N4O B2383573 N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide CAS No. 1862441-00-6

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide

Cat. No. B2383573
CAS RN: 1862441-00-6
M. Wt: 182.227
InChI Key: NAPLPJIFUPQABZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of heterocyclic compounds. They contain a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds are known for their wide spectrum of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .


Synthesis Analysis

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are similar to the compound you’re interested in, has been realized through two complementary pathways . These methods use succinic anhydride, aminoguanidine hydrochloride, and a variety of amines as starting materials .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be analyzed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can be complex and varied. For instance, the annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely. For instance, some synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Mechanism of Action

The mechanism of action of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide involves its binding to the benzodiazepine site of GABAA receptors. This binding leads to an increase in the affinity of the receptor for GABA, resulting in an enhancement of GABA-mediated inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activity as a GABAA receptor modulator. This compound has been shown to enhance the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This effect can result in anxiolytic, sedative, and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide in lab experiments is its selectivity for the benzodiazepine site of GABAA receptors. This selectivity can help researchers to study the role of this receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the research on N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide. One of the significant areas of research is its potential use as a therapeutic agent for various neurological and psychiatric disorders. This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects, which can be useful in the treatment of anxiety disorders, insomnia, and epilepsy. Another future direction is the development of more selective and potent ligands for GABAA receptors, which can help researchers to study the role of these receptors in different physiological and pathological conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use as a ligand for GABAA receptors. The mechanism of action of this compound involves its binding to the benzodiazepine site of GABAA receptors, leading to an enhancement of GABA-mediated inhibitory neurotransmission. The biochemical and physiological effects of this compound are primarily related to its activity as a GABAA receptor modulator. There are several future directions for the research on this compound, including its potential use as a therapeutic agent for various neurological and psychiatric disorders and the development of more selective and potent ligands for GABAA receptors.

Synthesis Methods

The synthesis of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide has been reported in several studies. One of the methods involves the reaction of 3-(1H-1,2,4-triazol-5-yl)propanoic acid with propylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours to obtain the final product.

Scientific Research Applications

N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide has been studied for its potential applications in various scientific fields. One of the significant areas of research is its use as a ligand for GABAA receptors. GABAA receptors are ionotropic receptors that are widely distributed in the central nervous system and play a crucial role in regulating neuronal excitability. This compound has been found to selectively bind to the benzodiazepine site of GABAA receptors and enhance their activity, leading to a potentiation of GABA-mediated inhibitory neurotransmission.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds have shown very weak cytotoxic effects toward normal cells compared with doxorubicin .

properties

IUPAC Name

N-propyl-3-(1H-1,2,4-triazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-2-5-9-8(13)4-3-7-10-6-11-12-7/h6H,2-5H2,1H3,(H,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPLPJIFUPQABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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